molecular formula C28H30N2O3 B12413720 Cav 2.2/3.2 blocker 1

Cav 2.2/3.2 blocker 1

Cat. No.: B12413720
M. Wt: 442.5 g/mol
InChI Key: VFEFRFUXSHOSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cav 2.2/3.2 blocker 1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Cav 2.2/3.2 blocker 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Cav 2.2/3.2 blocker 1 has a wide range of scientific research applications:

Mechanism of Action

Cav 2.2/3.2 blocker 1 exerts its effects by blocking the Cav2.2 and Cav3.2 calcium channels. These channels are involved in the regulation of calcium ion flow into neurons, which is crucial for neurotransmitter release and signal transmission. By inhibiting these channels, the compound can modulate neuronal activity and reduce pain signals .

Comparison with Similar Compounds

Uniqueness: Cav 2.2/3.2 blocker 1 is unique in its ability to selectively target both Cav2.2 and Cav3.2 channels with relatively high specificity. This dual targeting makes it a valuable compound for research into the roles of these channels in various physiological and pathological processes .

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone

InChI

InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2

InChI Key

VFEFRFUXSHOSQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5

Origin of Product

United States

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